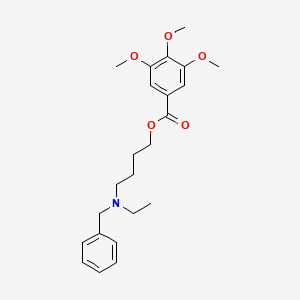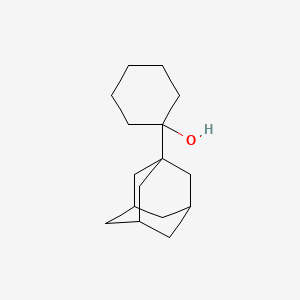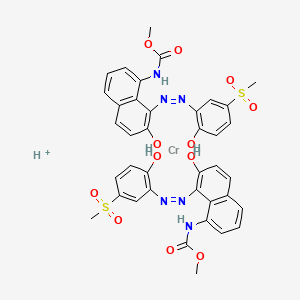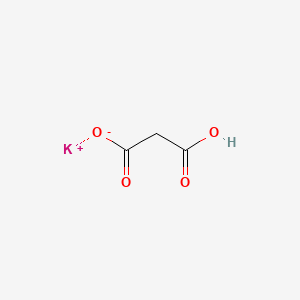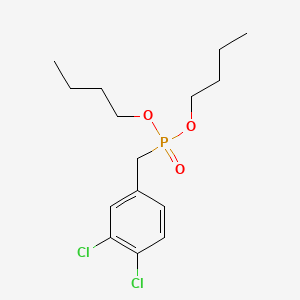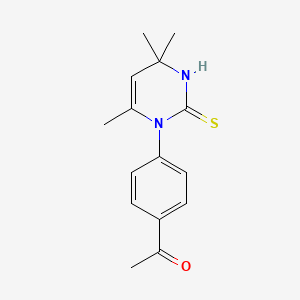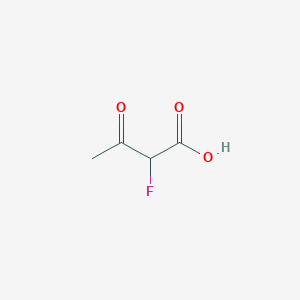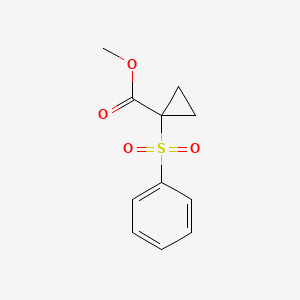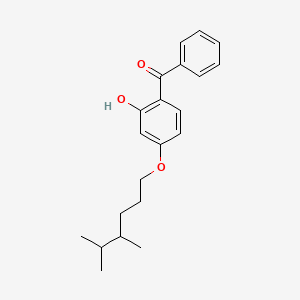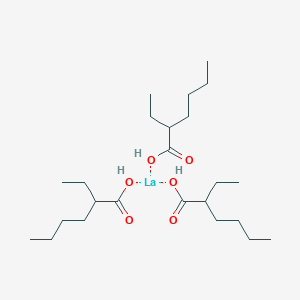
Lan-thanum 2-ethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanthanum(III) 2-ethylhexanoate solution is a chemical compound with the molecular formula C24H45LaO6. It is commonly used in various industrial applications, particularly as a drier in inks, coatings, and paints . This compound is known for its ability to enhance the drying process of these materials, making it a valuable additive in the manufacturing sector.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Lanthanum(III) 2-ethylhexanoate typically involves the reaction of lanthanum chloride with 2-ethylhexanoic acid. The process is carried out under controlled heating and stirring conditions to ensure complete reaction and formation of the desired product .
Industrial Production Methods: In industrial settings, the production of Lanthanum(III) 2-ethylhexanoate involves dissolving lanthanum chloride in an organic solvent, followed by the gradual addition of 2-ethylhexanoic acid. The mixture is then heated and stirred until the reaction is complete. The product is crystallized by evaporating the solvent .
Análisis De Reacciones Químicas
Types of Reactions: Lanthanum(III) 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different lanthanum compounds.
Substitution: The compound can participate in substitution reactions where the 2-ethylhexanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Reagents like halides or other organic acids can facilitate substitution reactions.
Major Products Formed:
Oxidation: Lanthanum oxides or other lanthanum salts.
Substitution: Lanthanum compounds with different organic ligands.
Aplicaciones Científicas De Investigación
Lanthanum(III) 2-ethylhexanoate solution has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and polymerization processes.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Widely used as a drier in the production of inks, coatings, and paints
Mecanismo De Acción
The mechanism of action of Lanthanum(III) 2-ethylhexanoate involves its interaction with molecular targets through coordination chemistry. The lanthanum ion can form stable complexes with various ligands, influencing the reactivity and properties of the compound. These interactions can affect the drying process in industrial applications and the catalytic activity in chemical reactions .
Comparación Con Compuestos Similares
- Cerium(III) 2-ethylhexanoate
- Zirconium(IV) 2-ethylhexanoate
- Cobalt(II) 2-ethylhexanoate
Comparison: Lanthanum(III) 2-ethylhexanoate is unique due to its specific coordination chemistry and the stability of its complexes. Compared to cerium(III) 2-ethylhexanoate, it offers different catalytic properties and reactivity. Zirconium(IV) 2-ethylhexanoate and cobalt(II) 2-ethylhexanoate have distinct oxidation states and coordination environments, leading to varied applications and performance in industrial processes .
Propiedades
Fórmula molecular |
C24H48LaO6 |
|---|---|
Peso molecular |
571.5 g/mol |
Nombre IUPAC |
2-ethylhexanoic acid;lanthanum |
InChI |
InChI=1S/3C8H16O2.La/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10); |
Clave InChI |
OPSIPADNUJORFA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[La] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



